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Compound of Interest

Compound Name:
4-Chloro-3,5-difluorophenylacetic

acid

CAS No.: 1000566-17-5

Cat. No.: B1432626

Get Quote

Physicochemical Profiling, Synthetic Utility, and
Analytical Standards[1][2]
Executive Summary
4-Chloro-3,5-difluorophenylacetic acid (CAS: 1000566-17-5) is a specialized fluorinated

building block used extensively in the synthesis of bioactive small molecules.[1][2][3] Its

structural core—a phenylacetic acid moiety substituted with a chlorine atom and two fluorine

atoms—imparts unique metabolic stability and lipophilic characteristics to drug candidates.[2]

[4]

This guide dissects the compound's molecular weight properties, which are critical for high-

resolution mass spectrometry (HRMS) validation, and outlines robust synthetic protocols for its

production and application.[1][2]
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In drug discovery, "molecular weight" is not a singular value but a profile essential for

stoichiometry and spectral identification.[1][2] For 4-Chloro-3,5-difluorophenylacetic acid, the

presence of Chlorine (Cl) creates a distinct isotopic signature.[1][2]

2.1 Quantitative Data
Property Value Unit Notes

Molecular Formula C₈H₅ClF₂O₂ - -

Average Molecular

Weight
206.57 g/mol

Used for molarity

calculations.[1][2]

Monoisotopic Mass 205.9946 Da
Based on ³⁵Cl

(75.78%).[2]

Exact Mass (M+2) 207.9917 Da
Based on ³⁷Cl

(24.22%).[2]

Heavy Atom Count 13 -
Non-hydrogen atoms.

[2][3][5]

2.2 Mass Spectrometry Implications
The chlorine atom introduces a characteristic 3:1 intensity ratio between the molecular ion [M]

and the [M+2] isotope peak.[1][2]

Primary Ion (M-H)⁻: In negative electrospray ionization (ESI-), the parent peak appears at

m/z 204.99.[1][2]

Isotope Confirmation: A secondary peak at m/z 206.99 with ~32% relative abundance

confirms the presence of a single chlorine atom, serving as a self-validating spectral

fingerprint during QC.[1][2]

Physicochemical Properties & Drug Design Utility
The substitution pattern (4-Cl, 3,5-F₂) is not arbitrary; it is a strategic design element in

medicinal chemistry known as a "metabolic block."[1][2]
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Acidity (pKa): The electron-withdrawing nature of the halogens (Inductive effect: -I) stabilizes

the carboxylate anion, likely lowering the pKa to ~3.5–3.8 (compared to 4.3 for unsubstituted

phenylacetic acid).[1][2] This ensures the compound is fully ionized at physiological pH (7.4).

[2]

Lipophilicity (LogP): The halogens increase lipophilicity, facilitating membrane permeability.

[1][2] The 3,5-difluoro motif specifically modulates the quadrupole moment of the benzene

ring, enhancing binding affinity to protein pockets via multipolar interactions.[1]

Metabolic Stability: The C-F and C-Cl bonds at the 3, 4, and 5 positions block common

P450-mediated oxidative metabolism (hydroxylation) sites, extending the half-life of derived

drugs.[1][2]

Synthetic Methodology
High-purity synthesis of 4-Chloro-3,5-difluorophenylacetic acid typically proceeds via the

homologation of the corresponding benzyl halide.[1][2] Below is a robust, scalable protocol.

4.1 Validated Synthetic Pathway (The "Nitrile Route")
This pathway is preferred for its reliability and avoidance of hazardous organometallic

intermediates.[2]

Precursor: 4-Chloro-3,5-difluorotoluene.[1][2]

Step 1: Radical Bromination. The toluene derivative is brominated at the benzylic position

using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).[2]

Step 2: Cyanation. The benzyl bromide undergoes nucleophilic substitution with Sodium

Cyanide (NaCN) to form the phenylacetonitrile.[2]

Step 3: Hydrolysis. The nitrile is hydrolyzed under acidic conditions (H₂SO₄/AcOH) to yield

the carboxylic acid.[2]

4.2 Workflow Visualization
The following diagram illustrates the logical flow and reaction conditions for the synthesis.
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Figure 1: Step-wise synthetic pathway from toluene precursor to final acid product.

Analytical Characterization Protocol
To ensure the integrity of the compound for research use, the following characterization

workflow is recommended.

5.1 Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

δ 12.5 (s, 1H, -COOH) – Broad singlet, exchangeable.[1][2]

δ 7.35 (d, 2H, Ar-H) – The aromatic protons are chemically equivalent due to symmetry.[1]

[2] The coupling constant J will reflect H-F coupling (J ~ 7-9 Hz).[2]

δ 3.65 (s, 2H, -CH₂-) – Benzylic protons appear as a singlet.[1][2]

¹⁹F NMR:

Essential for verifying the 3,5-difluoro substitution.[1][2] Expect a singlet (or triplet if H-

decoupled) around δ -110 to -115 ppm relative to CFCl₃.[1][2]

5.2 HPLC Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2]

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[2]

Acceptance Criteria: Purity > 98.0% area under the curve (AUC).[2]
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Handling and Safety
Signal Word: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1][2]

Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is

stable but should be protected from moisture to prevent clumping.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1432626/docs#technical-guide-4-chloro-3-5-
difluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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